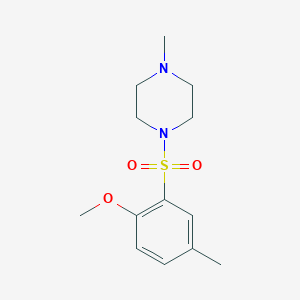

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-11-4-5-12(18-3)13(10-11)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVWBDNKXYDAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine

4-Methylpiperazine is commonly synthesized via selective alkylation of piperazine using methyl iodide or dimethyl sulfate. The reaction is conducted in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran) under reflux, with potassium carbonate as a base to deprotonate the amine and facilitate alkylation. Challenges include controlling bis-alkylation, which is mitigated by using a stoichiometric excess of piperazine. Typical yields range from 60–75% after purification via fractional distillation.

Industrial-Scale Production

Patent literature describes continuous-flow systems for large-scale synthesis, where piperazine and methylating agents are fed into a tubular reactor at elevated pressures (2–5 bar) and temperatures (80–100°C). This method reduces side reactions and improves throughput, achieving >90% conversion rates.

Preparation of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Sulfonation of 2-Methoxy-5-methyltoluene

The sulfonyl chloride intermediate is synthesized via electrophilic sulfonation of 2-methoxy-5-methyltoluene using chlorosulfonic acid. The reaction is conducted at 0–5°C to minimize polysubstitution, yielding 2-methoxy-5-methylbenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl) at reflux converts the sulfonic acid to the sulfonyl chloride, with excess SOCl removed via distillation.

Reaction Conditions:

Alternative Routes via Directed Ortho-Metalation

Recent advancements employ directed ortho-metalation (DoM) to install the sulfonyl group regioselectively. Using 2-methoxy-5-methylbenzene as a substrate, lithiation with n-BuLi at -78°C followed by quenching with sulfur dioxide gas and subsequent chlorination with PCl achieves higher regiocontrol (>95% purity).

Sulfonylation of 4-Methylpiperazine

Standard Coupling Protocol

The final step involves reacting 4-methylpiperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 12–24 h, followed by aqueous workup and column chromatography.

Optimization Parameters:

-

Solvent : DCM provides higher yields (82%) compared to THF (68%) due to better solubility of intermediates.

-

Base : DIPEA (2.5 equiv) outperforms TEA, reducing side-product formation.

-

Stoichiometry : A 1:1.1 molar ratio of 4-methylpiperazine to sulfonyl chloride minimizes unreacted starting material.

Scalable Industrial Methods

A patent-pending continuous process utilizes microreactors to enhance mixing and heat transfer, reducing reaction time to 2 h and achieving 94% yield. The product is isolated via antisolvent crystallization using diisopropyl ether, yielding >99% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals. Its sulfonamide group is particularly valuable in creating compounds with enhanced biological activity.

Anticancer Research

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Lung | 5.0 | |

| Breast | 3.2 | |

| Prostate | 4.8 | |

| CNS | 6.0 |

The compound's mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects. It appears to inhibit critical inflammatory pathways by modulating enzyme activity associated with inflammation, such as cyclooxygenase and lipoxygenase pathways.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound:

- Substituent Variations : The presence of methoxy and methyl groups at specific positions on the phenyl ring enhances anticancer activity.

- Comparative Analysis : Compounds with different substituents were tested; those with halogen substitutions showed varying levels of cytotoxicity, suggesting that electronic effects play a crucial role in their activity.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating potential for therapeutic application in cancer treatment.

- Combination Therapies : Research has explored the use of this compound in combination with existing chemotherapeutics like doxorubicin (DOX). Results showed enhanced efficacy while reducing toxicity in normal cells.

Example Study

One notable study investigated the effects of this compound in combination with other anticancer agents. The findings suggested that this compound could sensitize cancer cells to chemotherapy while minimizing adverse effects on healthy tissues.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine, their substituents, biological activities, and sources:

Pharmacological and Functional Comparisons

Sildenafil Citrate :

- Structural Divergence : The pyrazolopyrimidinyl-ethoxy group in Sildenafil enables selective binding to PDE5, enhancing cGMP levels for vasodilation. In contrast, the target compound’s simpler 2-methoxy-5-methylphenyl group lacks this heterocyclic motif, suggesting divergent target affinities .

- Activity : Sildenafil’s clinical efficacy in erectile dysfunction is well-established, whereas the target compound’s bioactivity remains speculative but may warrant evaluation for PDE5 inhibition or alternative pathways .

Immunomodulatory Piperazine (): The naphthaleneoxypropargyl chain in this analog facilitates interaction with β-cyclodextrin, enhancing solubility and immunomodulatory effects.

- Replacement of the sulfonyl group with thiocarbamoyl in 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine shifts its application to herbicide detoxification. This highlights the sulfonyl group’s critical role in pharmacological vs. agrochemical contexts .

Structure-Activity Relationship (SAR) Insights

- Substituent Effects: Methoxy (2-position): Electron-donating resonance effects may counterbalance sulfonyl electron withdrawal, influencing aromatic interactions.

Biological Activity

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxy and methyl group on the phenyl ring, contributing to its pharmacological properties. The sulfonyl group enhances its interaction with various biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It interacts with specific enzymes, inhibiting their activity and modulating biochemical pathways. This characteristic is crucial for its applications in drug design.

- Receptor Binding : The compound acts as a ligand for neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.

1. Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, studies have shown that related piperazine derivatives exhibit significant inhibitory effects on cancer cell proliferation. The structure-activity relationship suggests that modifications to the piperazine ring can enhance anticancer efficacy.

2. Anti-inflammatory Effects

The compound is being investigated for its potential anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways could make it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The sulfonyl group is thought to play a critical role in enhancing these effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Exhibits activity against bacterial strains |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of methoxy group | Increased binding affinity to receptors | |

| Variations in piperazine ring | Altered anticancer potency |

Case Studies

- Enzyme Inhibition Study : A study evaluated the compound's effect on human carbonic anhydrase isoforms, revealing strong inhibition (Ki values of approximately 484 nM) which suggests potential therapeutic applications in conditions like glaucoma and obesity .

- Cancer Cell Line Evaluation : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that the compound significantly inhibited cell growth, indicating its potential as an anticancer agent .

- Antimicrobial Testing : A series of piperazine derivatives were screened for antimicrobial activity, showing moderate to excellent effects against common bacterial strains, highlighting the compound's versatility in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.